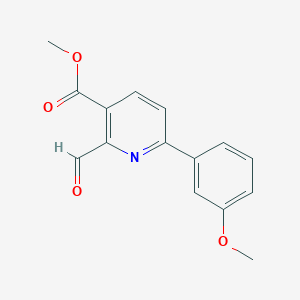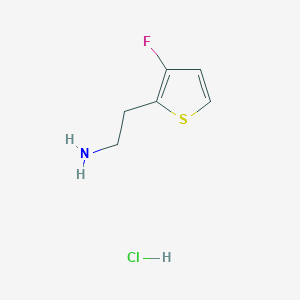
2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride is an aromatic amine compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol It is characterized by the presence of a thiophene ring substituted with a fluorine atom and an ethan-1-amine group
Métodos De Preparación
The synthesis of 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorothiophene and ethylamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Synthetic Route: The synthetic route may include steps such as halogenation, amination, and hydrochloride salt formation. For example, 3-fluorothiophene can be halogenated to introduce the fluorine atom, followed by amination with ethylamine to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(3-Fluorothiophen-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with additional fluorine atoms on the phenyl ring, which may result in different chemical and biological properties.
2-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound features a trifluoromethyl group instead of a single fluorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9ClFNS |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
2-(3-fluorothiophen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H8FNS.ClH/c7-5-2-4-9-6(5)1-3-8;/h2,4H,1,3,8H2;1H |
Clave InChI |
VUJNZRLKVCBQEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1F)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


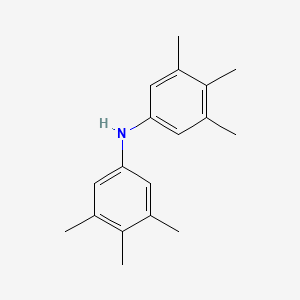

![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
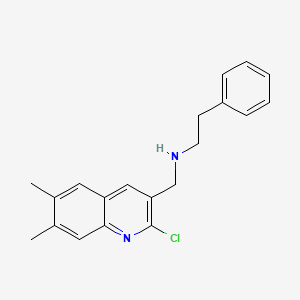

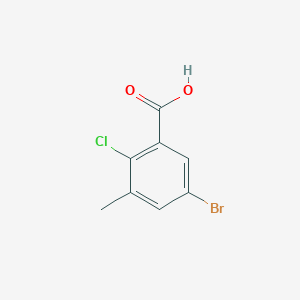
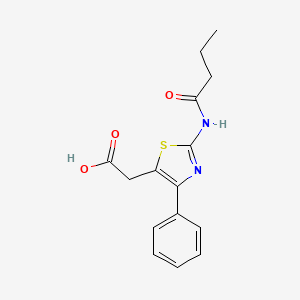
![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
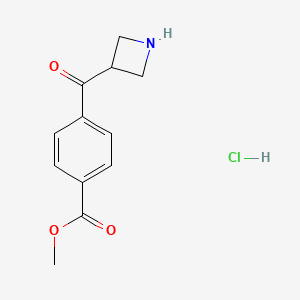
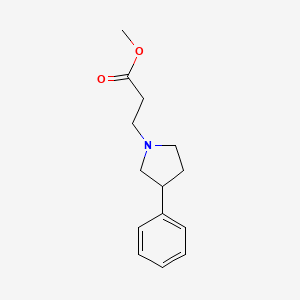
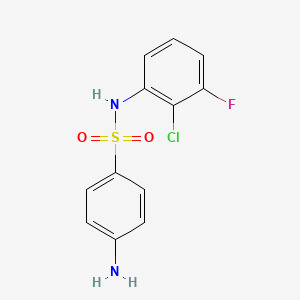
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
